

Method for dissolving and preparing RU5135 for experimental use.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RU5135

Cat. No.: B10770647

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Application Notes and Protocols for RU5135

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and experimental use of **RU5135**, a potent steroid antagonist of GABA-A and glycine receptors.

Product Information

Property	Value	Source
Chemical Name	(3 α ,5 β)-3-Hydroxy-17,24-dinor-23,22-secochol-22-en-23-imidamide	N/A
Molecular Formula	C ₂₂ H ₃₈ N ₂ O	N/A
Molecular Weight	346.55 g/mol	N/A
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[1]
Storage	Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.	[1]
Stock Solution Storage	Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.	[1]

Quantitative Data

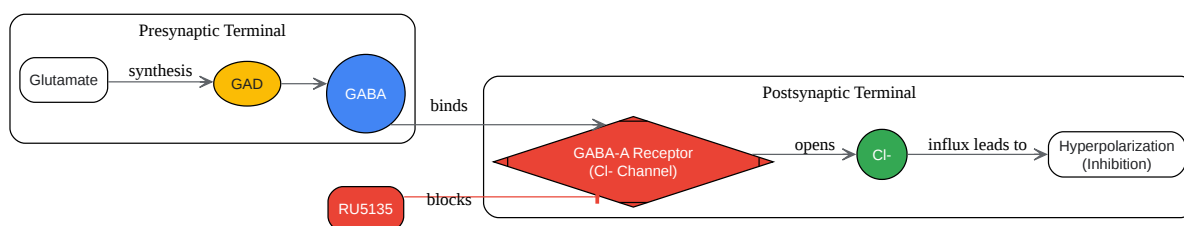
The following table summarizes the reported antagonist potencies of **RU5135** at GABA-A and glycine receptors.

Receptor Target	Agonist	Preparation	Method	Potency (pA ₂)	Source
GABA-A Receptor	Muscimol	Isolated rat cuneate nucleus	Electrophysiology	8.31	[1]
Glycine Receptor	Glycine	Isolated rat optic nerve	Electrophysiology	7.67	[1]

pA_2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway

RU5135 is a competitive antagonist at the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system. By blocking the binding of the endogenous agonist GABA, **RU5135** reduces the influx of chloride ions, leading to decreased neuronal hyperpolarization and, consequently, disinhibition or neuronal excitation. It also acts as an antagonist at glycine receptors, which are another class of inhibitory ligand-gated ion channels, particularly prominent in the spinal cord and brainstem.



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Caption: Action of **RU5135** on the GABAergic synapse.

Experimental Protocols

Preparation of RU5135 Stock Solution

Objective: To prepare a high-concentration stock solution of **RU5135** in DMSO for subsequent dilution in aqueous experimental buffers.

Materials:

- **RU5135** powder

- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Protocol:

- Allow the **RU5135** powder to equilibrate to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **RU5135** powder in a sterile microcentrifuge tube.
- Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A molarity calculator can be used for this purpose.
- Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the **RU5135** powder.
- Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

In Vitro Electrophysiology on Isolated Rat Brain Slices

Objective: To assess the effect of **RU5135** on neuronal activity in isolated brain slices (e.g., cuneate nucleus) using electrophysiological recording techniques.

Materials:

- Adult rat
- Vibratome or tissue chopper
- Dissection tools (scissors, forceps)
- Petri dish
- Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂ / 5% CO₂)
- Recording chamber for brain slices
- Electrophysiology rig (amplifier, micromanipulators, data acquisition system)
- Glass micropipettes for recording and drug application
- **RU5135** stock solution (in DMSO)
- Agonist solution (e.g., muscimol)

Protocol:

- Slice Preparation:
 - Anesthetize the rat and decapitate.
 - Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. The composition of aCSF can vary but a typical solution contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
 - Isolate the region of interest (e.g., brainstem containing the cuneate nucleus).
 - Cut 300-400 µm thick slices using a vibratome.
 - Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

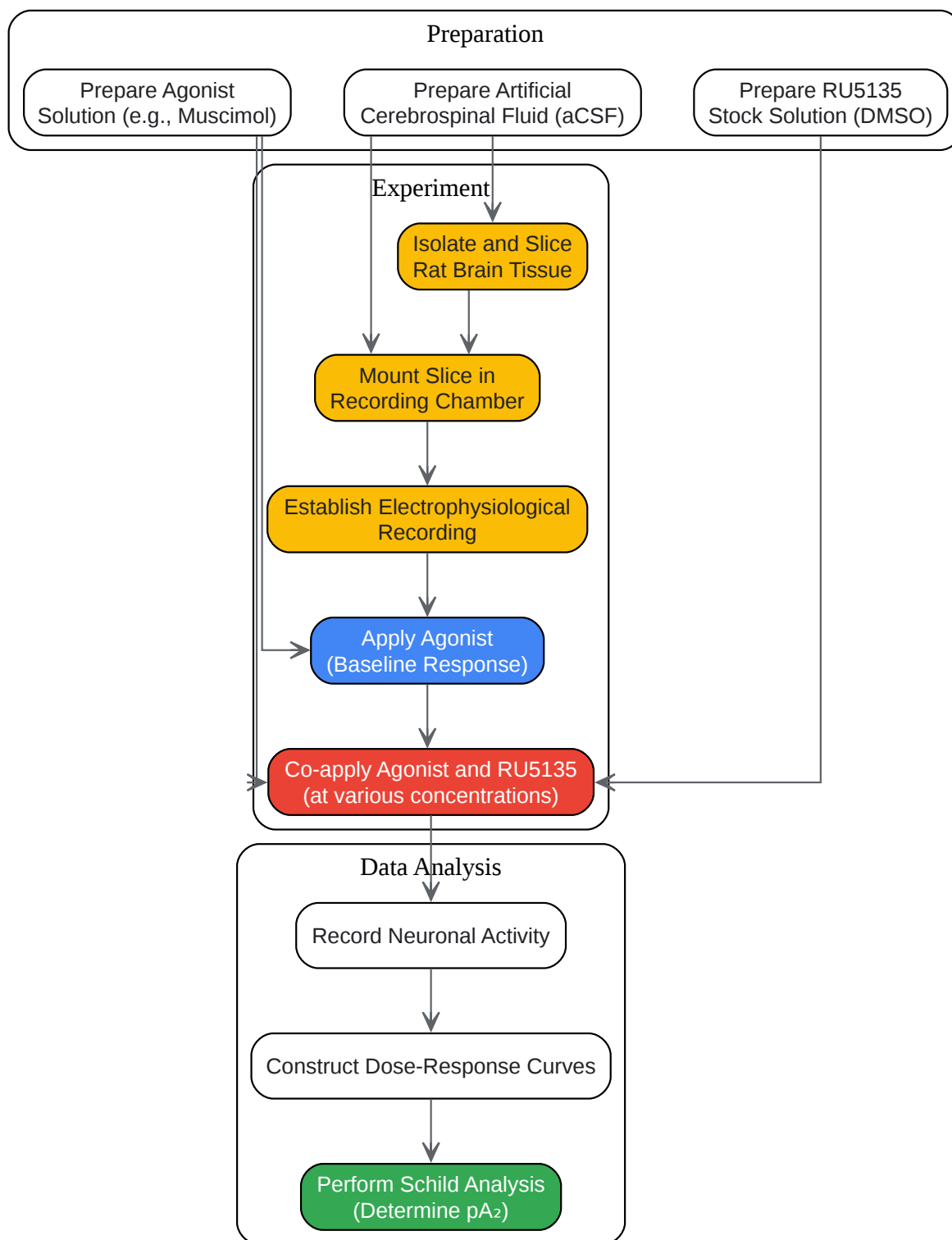
- Electrophysiological Recording:
 - Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a constant flow rate.
 - Using a microscope, identify neurons in the target region.
 - Perform whole-cell patch-clamp or extracellular field potential recordings from the neurons.
- Drug Application:
 - Dilute the **RU5135** stock solution in aCSF to the desired final concentration.
 - The agonist (e.g., muscimol) should also be prepared in aCSF.
 - Apply the drugs to the slice. This can be done by adding them to the perfusion solution or by local application using a Picospritzer or a similar system connected to a glass micropipette positioned near the recorded neuron.
 - To determine the pA_2 value, apply a fixed concentration of the agonist alone to elicit a baseline response. Then, co-apply the agonist with increasing concentrations of **RU5135** and measure the shift in the agonist's dose-response curve.

Data Analysis:

- Analyze the changes in neuronal firing rate, membrane potential, or synaptic currents in response to the agonist and antagonist application.
- Construct dose-response curves and perform a Schild analysis to determine the pA_2 value of **RU5135**.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **RU5135** in an in vitro electrophysiology experiment.



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Caption: Workflow for in vitro electrophysiology with **RU5135**.

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References

- 1. Antagonism of inhibitory amino acids by the steroid derivative RU5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
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